molecular formula C18H39N.C2H4O2<br>C20H43NO2 B13800458 Hexadecyldimethylammonium acetate CAS No. 25324-14-5

Hexadecyldimethylammonium acetate

Cat. No.: B13800458
CAS No.: 25324-14-5
M. Wt: 329.6 g/mol
InChI Key: VGUANSONTIBISX-UHFFFAOYSA-N
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Description

Hexadecyldimethylammonium acetate is a quaternary ammonium compound with the chemical formula C18H39NO2. It is known for its surfactant properties and is used in various applications, including as a phase transfer catalyst and in the synthesis of mesoporous materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexadecyldimethylammonium acetate can be synthesized through the reaction of hexadecyldimethylamine with acetic acid. The reaction typically occurs under mild conditions, with the amine and acid being mixed in a suitable solvent, such as ethanol or water, and heated to facilitate the reaction. The product is then purified through recrystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reactants are combined in large reactors, and the reaction is monitored to ensure complete conversion. The product is then separated and purified using techniques such as distillation, filtration, and drying.

Chemical Reactions Analysis

Types of Reactions

Hexadecyldimethylammonium acetate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.

    Oxidation and Reduction: While the compound itself is relatively stable, it can be involved in oxidation-reduction reactions when used as a catalyst or in combination with other reactive species.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, hydroxides, and other anions.

    Oxidizing Agents: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used in oxidation reactions.

    Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed in reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quaternary ammonium salts, while oxidation-reduction reactions can produce a range of oxidized or reduced species.

Scientific Research Applications

Hexadecyldimethylammonium acetate has a wide range of scientific research applications, including:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.

    Medicine: It is investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.

    Industry: this compound is used in the synthesis of mesoporous silica materials, which have applications in catalysis, adsorption, and separation processes.

Mechanism of Action

The mechanism of action of hexadecyldimethylammonium acetate involves its surfactant properties, which allow it to interact with various molecular targets. The compound can disrupt lipid membranes, leading to cell lysis in microbial organisms. Additionally, its ability to form micelles and other aggregates enables it to solubilize hydrophobic compounds and facilitate their transport across different phases.

Comparison with Similar Compounds

Hexadecyldimethylammonium acetate can be compared with other quaternary ammonium compounds, such as:

    Hexadecyltrimethylammonium bromide: Similar in structure but with a bromide anion instead of acetate. It is also used as a surfactant and in the synthesis of mesoporous materials.

    Dodecyldimethylammonium chloride: A shorter-chain analogue with similar surfactant properties, used in detergents and disinfectants.

    Tetraalkylammonium acetates: A broader class of compounds with varying alkyl chain lengths and similar applications in phase transfer catalysis and material synthesis.

This compound is unique due to its specific combination of a long alkyl chain and an acetate anion, which imparts distinct solubility and reactivity characteristics.

Properties

CAS No.

25324-14-5

Molecular Formula

C18H39N.C2H4O2
C20H43NO2

Molecular Weight

329.6 g/mol

IUPAC Name

hexadecyl(dimethyl)azanium;acetate

InChI

InChI=1S/C18H39N.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2)3;1-2(3)4/h4-18H2,1-3H3;1H3,(H,3,4)

InChI Key

VGUANSONTIBISX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC[NH+](C)C.CC(=O)[O-]

Origin of Product

United States

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